molecular formula C25H23N3O4 B11316016 2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-methylbenzyl)acetamide

2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(4-methylbenzyl)acetamide

Cat. No.: B11316016
M. Wt: 429.5 g/mol
InChI Key: YXVMJTRBFPVCMW-UHFFFAOYSA-N
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Description

2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a combination of methoxyphenyl, oxadiazole, and phenoxy groups

Preparation Methods

The synthesis of 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyphenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with a phenoxy compound under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-{4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE include:

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C25H23N3O4/c1-17-3-5-18(6-4-17)15-26-23(29)16-31-22-13-9-20(10-14-22)25-27-24(28-32-25)19-7-11-21(30-2)12-8-19/h3-14H,15-16H2,1-2H3,(H,26,29)

InChI Key

YXVMJTRBFPVCMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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